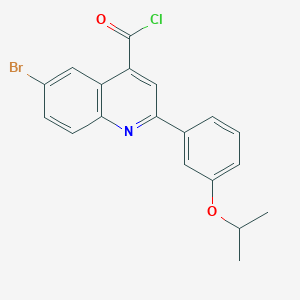

6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride

CAS No.: 1160253-23-5

Cat. No.: VC2549068

Molecular Formula: C19H15BrClNO2

Molecular Weight: 404.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160253-23-5 |

|---|---|

| Molecular Formula | C19H15BrClNO2 |

| Molecular Weight | 404.7 g/mol |

| IUPAC Name | 6-bromo-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C19H15BrClNO2/c1-11(2)24-14-5-3-4-12(8-14)18-10-16(19(21)23)15-9-13(20)6-7-17(15)22-18/h3-11H,1-2H3 |

| Standard InChI Key | ICDDDCVQLVDYMB-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl |

| Canonical SMILES | CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride (CAS No. 1160253-23-5) is characterized by a quinoline backbone, which consists of a benzene ring fused to a pyridine ring, creating a bicyclic structure. This compound features a bromine atom at the 6-position of the quinoline ring, a phenyl ring with an isopropoxy substituent at the 3-position attached to the 2-position of the quinoline, and a carbonyl chloride functional group at the 4-position. The molecular formula for this compound is C19H15BrClNO2 with a molecular weight of 404.7 g/mol.

The structural arrangement of this molecule contributes significantly to its reactivity. The quinoline core provides aromaticity and nitrogen-based interactions, while the bromine substituent modifies the electronic properties of the system. The isopropoxy group on the phenyl ring influences the compound's solubility profile and potential binding interactions. Most notably, the carbonyl chloride group serves as a reactive center, making the compound valuable as an acylating agent in various chemical transformations.

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H15BrClNO2 | |

| Molecular Weight | 404.7 g/mol | |

| CAS Number | 1160253-23-5 | |

| Appearance | Not specified in sources | - |

| Melting Point | Not specified in sources | - |

| Solubility | Not specified in sources | - |

Structural Comparison with Related Compounds

To better understand the distinctive properties of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride, it is valuable to compare it with structurally related compounds.

Comparative Analysis of Similar Quinoline Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride | 1160253-23-5 | C19H15BrClNO2 | 404.7 | Reference compound |

| 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride | 1160253-27-9 | C19H15BrClNO2 | 404.7 | Isopropoxy group at 4-position instead of 3-position on phenyl ring |

| 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride | 1160253-13-3 | C20H17BrClNO2 | Not specified | Isobutoxy group instead of isopropoxy |

| 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | 1160253-17-7 | C18H13BrClNO | 374.66 | Dimethyl groups on phenyl ring instead of isopropoxy |

| 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid | 445289-20-3 | C19H16BrNO3 | 386.2 | Carboxylic acid group instead of carbonyl chloride |

These structural variations can significantly impact the properties and reactivity of these compounds. For instance, the position of the isopropoxy group (3-position versus 4-position on the phenyl ring) may influence binding interactions with biological targets. The replacement of isopropoxy with isobutoxy introduces an additional carbon atom, potentially affecting lipophilicity and steric properties. The presence of a carboxylic acid instead of a carbonyl chloride dramatically changes the reactivity profile, with the acid being less reactive but more suitable for certain biological applications .

Current Research Findings

Research on 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride is focused on its potential interactions with biological targets and its applications in synthetic chemistry. Preliminary studies suggest that this compound may have significant binding affinity with certain enzymes and receptors, making it a promising candidate for further investigation in pharmaceutical and chemical research.

The unique combination of functional groups in this molecule contributes to its potential utility in various research contexts. The bromine atom at the 6-position provides opportunities for further functionalization through cross-coupling reactions, while the isopropoxy group can influence binding interactions with biological targets.

Future Research Directions

The ongoing exploration of 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride suggests several promising avenues for future research:

-

Structure-Activity Relationship Studies: Systematic investigation of how structural modifications affect biological activity could yield valuable insights for drug design.

-

Medicinal Chemistry Applications: Future studies could explore the role of this compound in designing molecules with specific biological activities, particularly in developing therapeutic agents.

-

Synthetic Methodology Development: The reactive nature of the carbonyl chloride group presents opportunities for developing new synthetic methodologies and transformations.

-

Biological Target Identification: Further research could focus on identifying specific biological targets with which this compound interacts, potentially revealing new therapeutic approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume